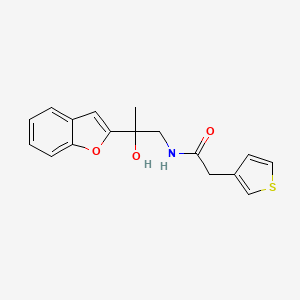
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzofuran moiety, a thiophene group, and an acetamide functional group. Its molecular structure can be represented as follows:
This unique combination of functional groups may confer distinctive biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors, leading to therapeutic effects.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer or inflammation.
- Receptor Modulation : By binding to specific receptors, it may influence signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated growth inhibition against various cancer cell lines. Notably, the following results were observed:
| Cell Line | Inhibition Rate (%) | Concentration (μM) |
|---|---|---|
| Leukemia K-562 | 56.84 | 10 |
| Non-small cell lung cancer NCI-H460 | 80.92 | 10 |
| Colon cancer HCT-116 | 72.14 | 10 |
These findings suggest that the compound may possess significant potential as an anticancer agent by inhibiting cell growth through various mechanisms .
Anti-inflammatory Activity
Benzofuran derivatives are also known for their anti-inflammatory properties. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models .
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of benzofuran derivatives reported that certain modifications at the C-2 position significantly enhanced their cytotoxic activity against cancer cells .
- Mechanistic Insights : Research has indicated that compounds with similar structures can inhibit NF-kB signaling pathways, which are crucial in inflammatory responses and cancer progression .
- Synthesis and Evaluation : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological evaluations .
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-17(20,11-18-16(19)8-12-6-7-22-10-12)15-9-13-4-2-3-5-14(13)21-15/h2-7,9-10,20H,8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGGNSAPWYUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













